molecular formula C21H18N4O3 B6081909 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione

Cat. No.: B6081909
M. Wt: 374.4 g/mol
InChI Key: AAQNOYJOAUHMRF-UHFFFAOYSA-N
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Description

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core with various functional groups attached This compound is notable for its unique structure, which includes an indole moiety, a phenyl group, and hydroxyl and iminomethyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis or other indole-forming reactions. The indole derivative is then reacted with appropriate aldehydes and amines to form the iminomethyl group. The pyrimidine core can be constructed through cyclization reactions involving urea or thiourea derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as acids or bases may be used to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The phenyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the iminomethyl group may produce primary or secondary amines.

Scientific Research Applications

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety may interact with proteins or enzymes, affecting their function. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyrimidine derivatives: Compounds with a pyrimidine core, such as uracil and thymine.

Uniqueness

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione is unique due to its combination of indole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-19-17(20(27)25(21(28)24-19)15-6-2-1-3-7-15)13-22-11-10-14-12-23-18-9-5-4-8-16(14)18/h1-9,12-13,23,27H,10-11H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQNOYJOAUHMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NCCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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